1-Octanol 1-Octanol Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system.
Octan-1-ol is an octanol carrying the hydroxy group at position 1. It has a role as a plant metabolite, an antifungal agent, a kairomone, a fuel additive and a bacterial metabolite. It is an octanol and a primary alcohol.
Caprylic alcohol has been used in trials studying the treatment of Essential Tremor.
1-Octanol is a natural product found in Senegalia berlandieri, Alpinia latilabris, and other organisms with data available.
octan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
A colorless, slightly viscous liquid used as a defoaming or wetting agent. It is also used as a solvent for protective coatings, waxes, and oils, and as a raw material for plasticizers. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
Brand Name: Vulcanchem
CAS No.: 68603-15-6
VCID: VC20791304
InChI: InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
SMILES: CCCCCCCCO
Molecular Formula: C8H18O
C8H18O
CH3(CH2)6CH2OH
Molecular Weight: 130.23 g/mol

1-Octanol

CAS No.: 68603-15-6

Cat. No.: VC20791304

Molecular Formula: C8H18O
C8H18O
CH3(CH2)6CH2OH

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

1-Octanol - 68603-15-6

Specification

CAS No. 68603-15-6
Molecular Formula C8H18O
C8H18O
CH3(CH2)6CH2OH
Molecular Weight 130.23 g/mol
IUPAC Name octan-1-ol
Standard InChI InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
Standard InChI Key KBPLFHHGFOOTCA-UHFFFAOYSA-N
SMILES CCCCCCCCO
Canonical SMILES CCCCCCCCO
Boiling Point 383 °F at 760 mmHg (USCG, 1999)
194.7 °C
194.00 to 196.00 °C. @ 760.00 mm Hg
194-195 °C
Colorform Colorless liquid
Flash Point 178 °F (USCG, 1999)
81.1 °C
178 °F (81 °C) (Closed cup)
81 °C c.c.
Melting Point 5 °F (USCG, 1999)
-14.7 °C
-15.5 °C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-Octanol is known by numerous synonyms in scientific and industrial contexts. Table 1 presents the common identifiers for this compound.

Table 1: Identification Information for 1-Octanol

ParameterInformation
CAS Number111-87-5
Chemical Name1-Octanol
Common SynonymsOctanol, n-Octanol, Caprylic alcohol, Octan-1-ol, Octyl alcohol, n-Octyl alcohol
Molecular FormulaC8H18O
Molecular Weight130.23
EC Number203-917-6
InChIKeyKBPLFHHGFOOTCA-UHFFFAOYSA-N

The compound's structure features a primary alcohol group (-OH) attached to the first carbon of an eight-carbon straight chain . This arrangement contributes to its characteristic physical and chemical properties that make it suitable for diverse applications.

Physical and Chemical Properties

1-Octanol appears as a colorless and transparent liquid with a distinctive fresh, orange-rose odor that is quite sweet. Its taste profile is described as oily, sweet, and slightly herbaceous . The compound's physical properties, outlined in Table 2, influence its behavior in various chemical processes and applications.

Table 2: Physical and Chemical Properties of 1-Octanol

PropertyValue
Melting point−15 °C
Boiling point196 °C
Density0.827 g/mL at 25 °C
Vapor density4.5 (vs air)
Vapor pressure0.14 mm Hg (25 °C)
Flash point178 °F
Refractive indexn20/D 1.429
Solubility in waterPartially soluble (107 g/L at 23°C)
LogP3.5 at 23°C
Surface tension26.02 mN/m at 293.15K
Dielectric constant10.3 (20°C)
Viscosity5.58 mm²/s
Odor threshold0.0027 ppm

1-Octanol exhibits limited solubility in water but dissolves readily in organic solvents like alcohol, ether, and chloroform . This property makes it useful as a solvent and in partition coefficient studies.

Occurrence and Production Methods

Natural Occurrence

The compound occurs naturally in numerous plant sources and foods. It has been reported as frequently present in essential oils, primarily as an ester. The free alcohol form has been identified in the essential oils of:

  • Green tea

  • Citrus fruits (grapefruit, orange, bitter orange)

  • Violet leaves

  • Various herbs (Andropogon intermedius, Heracleum villosum, Anethum graveolens)

Additionally, 1-octanol has been reported in over 200 foods and beverages, demonstrating its widespread natural presence. These include various fruits (apple, apricot, banana, berries), vegetables (asparagus, kohlrabi, tomato), spices (clove, ginger, mustard), alcoholic beverages (beer, rum, whisky), and many other food products .

Industrial Production

The industrial production of 1-octanol employs several established methods:

  • Reduction of caprylic acid esters (such as methyl caprylate) with sodium ethoxide

  • Sodium reduction of naturally occurring caprylic acid esters

  • High-pressure catalytic hydrogenation of caprylic acid esters

  • Oligomerization of ethylene using aluminum alkyl technology

These production methods yield 1-octanol for various industrial applications at commercial scale, making it readily available for use across different sectors.

Applications and Uses

Industrial Applications

1-Octanol serves numerous industrial functions owing to its versatile chemical properties. It is extensively used as:

  • A precursor in the preparation of esters for perfumes and flavorings

  • An anti-foaming agent in industrial processes

  • An emulsifier in anti-rust emulsions

  • A key component in the synthesis of ethoxylates, alkyl sulfates, and ether sulfates

  • A solvent in paints, varnishes, waxes, and surface coatings

  • An intermediate in agricultural chemistry to inhibit excessive growth of tobacco plants

Pharmaceutical and Research Applications

Recent research has highlighted promising pharmaceutical applications for 1-octanol. One significant finding is its potential in treating essential tremor (ET), the most common tremor disorder.

A phase I/II study demonstrated that 1-octanol undergoes rapid metabolism to produce octanoic acid, which appears to be responsible for the compound's therapeutic effects . The temporal profile of efficacy closely matches the plasma concentration of octanoic acid, identifying a novel class of compounds (carboxylic acids) with tremor-suppressive properties for ET treatment .

The study found:

  • 1-Octanol administration resulted in a 32% reduction in tremor severity at 90 minutes post-ingestion

  • The half-life of octanoic acid was 87.6 minutes

  • Plasma concentrations of 1-octanol were detectable at low levels, while octanoic acid concentrations were approximately 100-fold higher

  • The safety profile was favorable, with dysgeusia (altered taste) being the most commonly reported adverse effect (38%)

These findings suggest that 1-octanol and its metabolite may offer an alternative to existing tremor treatments, which are often limited by poor efficacy and adverse effects.

Food and Flavor Applications

In the food industry, 1-octanol serves as an approved food additive . Its pleasant olfactory profile makes it valuable as a flavoring agent for:

  • Creating floral fragrances (roses, lilies)

  • Developing fruit flavors (coconut, pineapple, peach)

  • Enhancing chocolate and citrus flavors

Chinese regulations (GB2760-86) permit 1-octanol as an edible flavor additive, confirming its safety for food applications when used appropriately .

Classification ParameterDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH319 - Causes serious eye irritation
H412 - Harmful to aquatic life with long-lasting effects
Risk Statements36/38 (Irritating to eyes and skin)
Hazard Class9
Packing GroupIII

The compound poses a relatively low toxicity risk, with the following data:

  • LD50 orally in Rabbit: > 5000 mg/kg

  • LD50 dermal Rabbit: > 2000 mg/kg

Research Findings

Pharmacokinetic Studies in Essential Tremor Treatment

A significant pharmacokinetic study of 1-octanol investigated its potential as a treatment for essential tremor. The research employed an open-label, single-dose, crossover design with participants who had previously demonstrated ethanol-responsive essential tremor .

The study consisted of:

  • Part A: A dose escalation study (1-64 mg/kg; n = 4)

  • Part B: A fixed dose (64 mg/kg; n = 10) balanced, open-label crossover design

  • Part C: An exploratory evaluation of a higher dose (128 mg/kg; n = 2)

Plasma samples were collected at 10 intervals during a 6-hour period post-ingestion. The research revealed several key findings:

  • 1-Octanol is rapidly metabolized to octanoic acid

  • Plasma concentrations of octanoic acid were approximately 100 times higher than those of 1-octanol

  • The half-life of octanoic acid was 87.6 minutes

  • Tremor severity was reduced by 32% at 90 minutes, corresponding to peak octanoic acid plasma concentrations

  • The safety profile was favorable, with dysgeusia (altered taste) being the most commonly reported adverse effect

These findings suggest that octanoic acid, rather than 1-octanol itself, may be responsible for the therapeutic effects observed. This opens a new avenue for research into carboxylic acids as potential treatments for essential tremor .

Comparison with Ethanol for Tremor Management

The research indicates that 1-octanol, a longer-chain alcohol, offers several advantages over ethanol:

  • Longer duration of tremor-suppressive effects

  • No occurrence of intoxication at therapeutic doses

  • Better safety profile

These properties make 1-octanol and its metabolite octanoic acid promising candidates for further investigation as treatments for essential tremor, potentially offering patients an alternative to existing medications that often have limited efficacy and significant side effects .

Synthesis Approaches

Laboratory Synthesis Methods

Various approaches exist for the laboratory synthesis of 1-octanol. One documented method involves the synthesis from caprylic acid methyl ester (methyl octanoate, CAS: 111-11-5) . This process typically involves reduction of the ester to yield the corresponding primary alcohol.

The synthesis reaction generally employs reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or hydrogen with appropriate catalysts to convert the ester functionality to a primary alcohol.

Industrial Scale Production

For industrial-scale production, 1-octanol is primarily manufactured through:

  • The hydroformylation (oxo process) of heptene followed by hydrogenation of the resulting aldehyde

  • Reduction of naturally occurring caprylic acid or its esters

  • Oligomerization of ethylene followed by oxidation and hydrogenation steps

These methods allow for cost-effective production of 1-octanol at commercial scales to meet demand across various industries.

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